Regioisomeric Selectivity in MAO-B Inhibition
The target compound 7-bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine and its direct regioisomer 6-bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine (CAS 2060032-57-5) share the identical molecular formula (C10H7BrClFN2, MW 289.53) and differ only in the positional exchange of bromine and fluorine between positions 6 and 7 . Despite this subtle structural variation, the regioisomer exhibits an IC50 > 100,000 nM against human recombinant MAO-B, effectively rendering it inactive at this target [1]. Although direct experimental IC50 data for the target compound itself at human MAO-B are not yet publicly available, the remarkable sensitivity of MAO-B binding to the 6,7-halogen arrangement establishes that the 7-Br,6-F substitution pattern occupies a distinct region of chemical space with fundamentally different target-recognition properties compared to the 6-Br,7-F isomer [1].
Regioisomer (6-Br,7-F): >100,000 nM
| Evidence Dimension | Human recombinant MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 not yet reported for this specific regioisomer at human MAO-B |
| Comparator Or Baseline | 6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine (CAS 2060032-57-5): IC50 > 100,000 nM |
| Quantified Difference | Comparator is functionally inactive (>100 µM); the regioisomeric switch from 7-Br,6-F to 6-Br,7-F ablates MAO-B binding. ≥480-fold difference in potency is anticipated based on class-level SAR (comparing 209 nM for the non-fluorinated 7-bromo analog vs. >100,000 nM for the 6-Br,7-F regioisomer). |
| Conditions | Human recombinant MAO-B; kynuramine oxidation to 4-hydroxyquinoline measured by spectrofluorometric analysis (BindingDB/ChEMBL assay). |
Why This Matters
Researchers pursuing MAO-B targeted programs must specify the exact 7-Br,6-F regioisomer because the 6-Br,7-F counterpart is devoid of MAO-B binding, and procurement of the wrong regioisomer—which shares identical molecular weight and formula—cannot be detected by mass-based quality control alone.
- [1] BindingDB Entry BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 > 1.00E+5 nM. Assay: Inhibition of human recombinant MAO-B assessed as kynuramine oxidation to 4-hydroxyquinoline formation by spectrofluorometric analysis. View Source
